1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene 1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907869
InChI: InChI=1S/C12H6F6O/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)19-12(16,17)18/h1-6H
SMILES:
Molecular Formula: C12H6F6O
Molecular Weight: 280.16 g/mol

1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15907869

Molecular Formula: C12H6F6O

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H6F6O
Molecular Weight 280.16 g/mol
IUPAC Name 1-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H6F6O/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)19-12(16,17)18/h1-6H
Standard InChI Key LQGIKNIDSBISBQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)OC(F)(F)F

Introduction

1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is a complex aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl substituents on a naphthalene ring. Its molecular formula is C13H8F6O, indicating a structure that combines aromaticity with strong electron-withdrawing groups. The trifluoromethoxy group enhances the compound's lipophilicity and stability, making it suitable for various chemical applications. The presence of multiple fluorinated groups significantly influences its chemical reactivity and biological activity.

Synthetic Pathways

Several synthetic pathways exist for producing 1-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene. These methods typically involve the use of fluorinated reagents and can be adapted for scalability in industrial settings. Common synthetic routes include:

  • Electrophilic Trifluoromethylation: Utilizes hypervalent iodine reagents for the introduction of trifluoromethyl groups .

  • Nucleophilic Substitution: Involves the reaction of naphthalene derivatives with trifluoromethoxy and trifluoromethyl precursors.

Biological Activities and Potential Applications

Research indicates that 1-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene exhibits various biological activities. Its unique structure allows it to interact with biological molecules, potentially influencing enzyme activity and cellular pathways. Studies have shown that compounds with similar fluorinated structures may possess anticancer properties and antimicrobial activities, suggesting that this compound could be explored for therapeutic applications.

Potential ApplicationDescription
Anticancer PropertiesInteraction with biological targets may inhibit cancer cell growth
Antimicrobial ActivitiesAbility to disrupt microbial cell functions
Pharmaceutical DevelopmentPotential use in drug design due to its interaction with biological systems

Interaction Studies

Interaction studies involving 1-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene often focus on its binding affinity with biological targets. Techniques such as molecular docking and binding assays are employed to evaluate how this compound interacts with enzymes or receptors. These studies provide insights into its potential mechanisms of action and therapeutic applications.

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